molecular formula C13H17N B8043872 1,3,3,5-Tetramethyl-2-methylene-indoline

1,3,3,5-Tetramethyl-2-methylene-indoline

Cat. No.: B8043872
M. Wt: 187.28 g/mol
InChI Key: YYLKYJXVNOCHAW-UHFFFAOYSA-N
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Description

1,3,3,5-Tetramethyl-2-methylene-indoline is a substituted indoline derivative characterized by a fused bicyclic structure with methyl groups at positions 1, 3, 3, and 5, along with a methylene (=CH₂) group at position 2. These modifications are critical for applications in organic synthesis, photochromic materials, or pharmaceutical intermediates .

Scientific Research Applications

1,3,3,5-Tetramethyl-2-methylene-indoline has found applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: Indoline derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1,3,3,5-Tetramethyl-2-methylene-indoline is structurally similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methylene-indoline and 2-methylene-1,3,3-trimethylindoline. These compounds share the indoline core but differ in their substitution patterns and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 1,3,3-Trimethyl-2-formylmethyleneindoline (): Differs by a formyl (-CHO) group instead of a methyl at position 5. This substitution reduces hydrophobicity (LogP = 2.56 vs. estimated higher LogP for the tetramethyl analog) and introduces a reactive aldehyde moiety for further derivatization .
  • 2-Methylindoline (): A simpler derivative lacking the 3,3,5-methyl groups and methylene moiety. The absence of these substituents results in lower molecular weight (133.19 g/mol vs. ~215 g/mol for the tetramethyl analog) and reduced steric hindrance .
  • Tetracyclic Indoline 6m (): A complex derivative with a seven-membered ring fused to indoline. The additional rings and substituents (e.g., ethyl, methoxy) enhance rigidity and bioactivity, as evidenced by its role as a β-lactam resistance-modifying agent against MRSA .

Spectral and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹³C-NMR) Applications
1,3,3,5-Tetramethyl-2-methylene-indoline* C₁₄H₁₇N ~215 δ ~14–22 (CH₃), ~120–140 (Ar-C), ~150 (C=N) Photochromic materials, synthesis
1,3,3-Trimethyl-2-formylmethyleneindoline C₁₃H₁₅NO 201.26 δ 22.70 (CH₃), 163.20 (C=O), 167.36 (C=O) Intermediate for dyes
2-Methylindoline C₉H₁₁N 133.19 δ 47.45 (CH₂), 109–136 (Ar-C) Organic synthesis reagent
Tetracyclic Indoline 6m C₂₁H₃₀N₂ 311.2 δ 153.01 (C=N), 32–65 (CH₂/CH₃), 101–137 (Ar-C) Antibiotic resistance modulation

*Estimated based on analogs.

Key Research Findings

Substituent Impact on Bioactivity : Bulky substituents (e.g., in 6m) enhance antimicrobial efficacy by improving target interaction, while methyl groups increase hydrophobicity and stability .

Spectral Trends : Methyl groups in indoline derivatives consistently appear at δ 14–25 in ¹³C-NMR, while aromatic carbons resonate at δ 120–140. Methylene or carbonyl groups shift these ranges significantly .

Synthetic Flexibility : Formyl or thioxo groups () enable diverse functionalization, whereas tetramethyl analogs prioritize steric and electronic tuning .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,3,5-Tetramethyl-2-methylene-indoline, and how do reaction conditions influence yield and purity?

The synthesis of indoline derivatives typically involves condensation reactions or modifications of pre-existing indoline scaffolds. For example, Claisen-Schmidt condensation between methyl-substituted indolenines and aldehydes under basic conditions (e.g., NaOH in ethanol) is a common method, as seen in analogous indoline syntheses . Temperature control (e.g., room temperature vs. reflux) and stoichiometric ratios of reactants significantly impact yield and purity. For instance, prolonged reaction times (>48 hours) may lead to side products like dimerization or over-oxidation . Purification via column chromatography or recrystallization is critical to isolate the target compound, especially given the propensity of methylene-indoline derivatives to form tautomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H/13C NMR : To confirm methyl group positions and the methylene moiety. For example, the methylene proton typically appears as a singlet near δ 5.0–5.5 ppm, while aromatic protons exhibit splitting patterns consistent with substituent positions .
  • IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ corresponds to the C=N or conjugated C=C stretches .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~215.3 g/mol for C₁₄H₁₇N) and isotopic patterns .
    Cross-referencing with computational methods (e.g., DFT for NMR chemical shift predictions) can resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for methyl-substituted indoline derivatives?

Discrepancies often arise from tautomerism, solvent effects, or impurities. For example, the methylene group in this compound may exhibit variable chemical shifts depending on its keto-enol equilibrium . To address this:

  • Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to track tautomeric shifts.
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Compare experimental data with computational models (e.g., Gaussian for IR/NMR simulations) .

Q. What strategies are recommended for probing the structure-property relationships of this compound in photophysical or catalytic applications?

  • Electron Distribution Analysis : Use DFT calculations to map electron density on the methylene group and aromatic ring, predicting sites for electrophilic/nucleophilic attacks .
  • Photophysical Studies : Measure UV-Vis absorption/emission spectra to assess conjugation effects. Substituent-induced bathochromic shifts (~20–30 nm) may indicate extended π-delocalization .
  • Catalytic Screening : Test the compound in model reactions (e.g., Diels-Alder) to evaluate its role as a Lewis acid/base. Steric effects from the 5-methyl group may hinder substrate binding compared to non-methylated analogs .

Q. How can mechanistic studies differentiate between competing pathways in the degradation or tautomerization of this compound?

  • Kinetic Isotope Effects (KIE) : Replace methyl hydrogens with deuterium to study rate-determining steps in tautomerization .
  • Trapping Intermediates : Use quench-flow techniques with scavengers (e.g., TEMPO for radical pathways) to isolate transient species.
  • Computational Modeling : Compare activation energies for proposed pathways (e.g., keto-enol vs. retro-aldichydrolysis) using software like Gaussian .

Q. Methodological Notes

  • Avoid Commercial Sources : Do not rely on supplier-provided data (e.g., ) for structural validation; prioritize peer-reviewed spectral libraries .
  • Tautomerism Mitigation : Store the compound at low temperatures (-20°C) in inert solvents (e.g., THF) to stabilize the desired tautomeric form .

Preparation Methods

Cyclocondensation of Substituted Phenylhydrazines with Methyl Isopropyl Ketone

A cornerstone method for constructing the indoline core involves cyclocondensation reactions. As detailed in patent CN109053694B , phenylhydrazine or para-substituted phenylhydrazine hydrochlorides react with methyl isopropyl ketone under sulfuric acid catalysis in alcoholic solvents. For 1,3,3,5-tetramethyl-2-methylene-indoline, 4-methylphenylhydrazine hydrochloride serves as the starting material. The reaction proceeds via:

  • Cyclization : Refluxing 4-methylphenylhydrazine with methyl isopropyl ketone generates 5-methyl-2,3,3-trimethylindoline. The sulfuric acid catalyzes both condensation and ring closure, with the para-methyl group directing substitution to the 5-position of the indoline .

  • Methylation : The intermediate is treated with dimethyl sulfate in the presence of a base (e.g., sodium hydroxide), introducing the 1-methyl group and forming the 2-methylene moiety via elimination. This step achieves an 83.1% yield after vacuum distillation .

Critical Parameters :

  • Solvent : Methanol or ethanol optimizes solubility and reaction kinetics.

  • Temperature : Reflux conditions (65–80°C) ensure complete cyclization.

  • Acid-Base Balance : Neutralization post-cyclization prevents over-methylation.

Sequential Alkylation of Preformed Indolenines

Patent EP0023671B1 outlines a two-stage methylation strategy starting from 5-methyl-2,3,3-trimethylindolenine. This approach avoids isolation of intermediates, enhancing efficiency:

  • Indolenine Formation : Coupling diazotized 4-methylaniline with 2,3,3-trimethylindolenine yields a precursor with a 5-methyl substituent.

  • Methylation : Treating the indolenine with dimethyl sulfate in 1,2-dichloropropane and magnesium carbonate achieves stepwise alkylation:

    • Stage 1 : Methylation at the 1-position under mild conditions (20–25°C).

    • Stage 2 : Elevated temperatures (60°C) drive formation of the 2-methylene group, completing the tetramethyl structure .

Advantages :

  • Yield Optimization : Controlled addition of dimethyl sulfate minimizes byproducts.

  • Solvent Choice : Chlorinated hydrocarbons stabilize cationic intermediates, preventing hydrolysis.

Madelung Synthesis with Subsequent Functionalization

The classical Madelung synthesis, adapted from indole chemistry , offers an alternative route:

  • Base-Catalyzed Cyclization : 2-(Acylamino)-5-methyltoluene undergoes cyclization at 250–300°C with sodium amide, forming 5-methylindole.

  • Reduction to Indoline : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to 5-methylindoline.

  • Methylation : Sequential treatment with methyl iodide in dimethylformamide (DMF) at 80°C introduces the 1-, 3-, and 3-methyl groups, while the 2-methylene group arises from elimination during quaternization .

Limitations :

  • Harsh Conditions : High temperatures risk decomposition of sensitive intermediates.

  • Selectivity Issues : Over-methylation at the 3-position necessitates careful stoichiometry.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldAdvantages
One-Pot Cyclocondensation 4-MethylphenylhydrazineH₂SO₄, (CH₃O)₂SO₄Reflux in MeOH83.1%Simplified workflow, high efficiency
Two-Stage Methylation 5-Methylindolenine(CH₃O)₂SO₄, MgCO₃20–60°C in ClCH₂CH₂Cl~85%Excellent purity, scalable
Madelung Synthesis 2-(Acylamino)-5-methyltolueneNaNH₂, CH₃I250–300°C, H₂/Pd-C50–60%Applicable to diverse substrates

Mechanistic Insights and Optimization Strategies

Role of Acid Catalysis in Cyclocondensation

Sulfuric acid in the one-pot method protonates the carbonyl oxygen of methyl isopropyl ketone, facilitating nucleophilic attack by phenylhydrazine. Subsequent dehydration and cyclization form the indoline ring, with the para-methyl group of the phenylhydrazine dictating substitution at the 5-position.

Methylation Dynamics

Dimethyl sulfate acts as a methylating agent via nucleophilic substitution. In the one-pot protocol , the 1-methyl group is introduced first, followed by elimination of methanol to generate the 2-methylene group. The use of magnesium carbonate in patent buffers the reaction, preventing premature hydrolysis of dimethyl sulfate.

Solvent Effects

  • Methanol : Polar protic solvents enhance solubility of ionic intermediates in one-pot syntheses .

  • 1,2-Dichloropropane : Non-polar solvents stabilize cationic species during methylation, reducing side reactions .

Properties

IUPAC Name

1,3,3,5-tetramethyl-2-methylideneindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-7-12-11(8-9)13(3,4)10(2)14(12)5/h6-8H,2H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKYJXVNOCHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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